Enhanced Polar Surface Area and Reduced log P Relative to the Unsubstituted 2‑Carboxy‑tetralin Core
The 7‑hydroxyl group increases the topological polar surface area (tPSA) from 37.3 Ų for the unsubstituted 1,2,3,4‑tetrahydro‑2‑naphthoic acid to 57.5 Ų for the target compound, while simultaneously lowering the computed log P from approximately 2.1 to 1.58 [1][2]. This 20.2 Ų gain in tPSA and the ≈0.5 log P reduction correspond to a markedly different hydrophilicity/lipophilicity balance that influences both solubility in common organic solvents and the compound's suitability for further derivatisation [3].
| Evidence Dimension | Topological Polar Surface Area (tPSA) and log P (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | tPSA = 57.5 Ų, log P = 1.58 |
| Comparator Or Baseline | 1,2,3,4‑Tetrahydro‑2‑naphthoic acid (CAS 53440‑12‑3): tPSA = 37.3 Ų, log P ≈2.1 |
| Quantified Difference | ΔtPSA = +20.2 Ų (+54 % increase); Δlog P ≈ −0.5 units |
| Conditions | Computed values from PubChem (XLogP3‑AA, Cactvs tPSA); experimental log P from database sources |
Why This Matters
The altered polarity profile directly impacts chromatographic behaviour, solubility, and the choice of purification methods, making the compound a non‑substitutable building block for medicinal chemistry campaigns that require precise hydrogen‑bond donor capacity.
- [1] PubChem. 1,2,3,4‑Tetrahydro‑2‑naphthoic acid (CID 101370). View Source
- [2] PubChem. 7‑Hydroxy‑1,2,3,4‑tetrahydronaphthalene‑2‑carboxylic acid (CID 14541268). View Source
- [3] ChemSrc. 7‑Hydroxy‑1,2,3,4‑tetrahydronaphthalene‑2‑carboxylic acid, CAS 31846‑36‑3. View Source
